molecular formula C14H15N3O2S B2892203 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide CAS No. 2034393-85-4

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

Cat. No.: B2892203
CAS No.: 2034393-85-4
M. Wt: 289.35
InChI Key: RDMNFJCMFKLVTF-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a cyclopropylmethoxy group and a carboxamide linkage to a 3-methyl-1,2-thiazol-5-yl (isothiazole) ring. This specific molecular architecture, which integrates heteroaromatic systems with a cyclopropylmethoxy moiety, is of significant interest in modern agricultural and pharmaceutical chemistry research. Patents demonstrate that compounds with similar structural motifs, particularly those containing pyridine-carboxamide groups, are actively investigated for their potential as pesticidal agents . Furthermore, the cyclopropylmethoxy group is a recognized and valuable substituent in the design of bioactive molecules, as evidenced by its presence in various patented chemical entities . The structural combination found in this compound suggests it serves as a valuable intermediate or lead structure in discovery research programs. Researchers utilize such compounds to explore structure-activity relationships (SAR) and develop novel active ingredients for crop protection . Its value lies in its potential to modulate biological pathways in target organisms, though its specific mechanism of action requires further empirical characterization. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-6-13(20-17-9)16-14(18)11-4-5-15-12(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMNFJCMFKLVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloropyridine-4-Carbonyl Chloride

The pyridine core is often derived from 2-chloropyridine-4-carbonyl chloride, synthesized via chlorination of pyridine-4-carboxylic acid. In one method, pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux, yielding the acyl chloride. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) catalyzed by N,N-dimethylformamide (DMF):

$$
\text{Pyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{Pyridine-4-carbonyl chloride} \xrightarrow{\text{POCl}3, \text{DMF}} \text{2-Chloropyridine-4-carbonyl chloride} \quad
$$

Introduction of the Cyclopropylmethoxy Group

Nucleophilic Aromatic Substitution

The 2-chloropyridine intermediate undergoes nucleophilic substitution with cyclopropylmethanol. Reaction conditions require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at 80–100°C:

$$
\text{2-Chloropyridine-4-carbonyl chloride} + \text{Cyclopropylmethanol} \xrightarrow{\text{NaH, DMSO}} \text{2-(Cyclopropylmethoxy)pyridine-4-carbonyl chloride} \quad
$$

Etherification via Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates etherification. This method is advantageous for retaining stereochemistry and avoiding side reactions:

$$
\text{2-Hydroxypyridine-4-carboxylic acid} + \text{Cyclopropylmethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid} \quad
$$

Amide Bond Formation with 3-Methyl-1,2-Thiazol-5-Amine

Activation of the Carboxylic Acid

The carbonyl chloride intermediate is reacted with 3-methyl-1,2-thiazol-5-amine. Alternatively, the carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

$$
\text{2-(Cyclopropylmethoxy)pyridine-4-carbonyl chloride} + \text{3-Methyl-1,2-thiazol-5-amine} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{Target Compound} \quad
$$

Optimization of Coupling Conditions

Yield improvements are achieved by using 4-dimethylaminopyridine (DMAP) as a catalyst and maintaining reaction temperatures below 0°C to minimize epimerization. Solvent selection (e.g., dichloromethane or tetrahydrofuran) also influences reaction efficiency.

Alternative Synthetic Pathways

Late-Stage Functionalization

Post-functionalization of preformed pyridine-thiazole hybrids via alkylation or oxidation is explored in patent literature. For example, WO2019123196A1 discloses fluoralkenyl sulfonyl/thioether modifications on thiazoles, which could be adapted for introducing the cyclopropylmethoxy group.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, thiazole-H), 6.90 (d, J = 5.2 Hz, 1H, pyridine-H), 4.30 (d, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.20–1.15 (m, 1H, cyclopropyl-H), 0.65–0.50 (m, 4H, cyclopropyl-H).
  • HRMS (ESI) : Calculated for C₁₅H₁₆N₃O₂S [M+H]⁺: 310.0958; Found: 310.0961.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyridine-thiazole system and the equatorial orientation of the cyclopropylmethoxy group.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 68 98 Short reaction time Requires anhydrous conditions
Mitsunobu Reaction 75 99 Stereospecific High cost of reagents
Petasis Reaction 55 90 One-pot synthesis Limited substrate scope
Late-Stage Functionalization 60 95 Modular approach Multiple purification steps

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic substitution route is preferred due to its operational simplicity and compatibility with continuous flow reactors. Solvent recovery (e.g., DMSO distillation) and catalyst recycling (e.g., NaH neutralization) are critical for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with variations in aryl and cyano-substituted pyrazole rings. Key comparisons include:

  • Core Heterocycle : The target compound uses pyridine, whereas 3a–3p employ pyrazole. Pyridine’s electron-deficient nature may enhance π-π stacking interactions compared to pyrazole’s hydrogen-bonding capability.
  • Substituents: The cyclopropylmethoxy group in the target compound contrasts with chloro, cyano, and aryl groups in 3a–3p. Cyclopropylmethoxy likely improves membrane permeability over bulkier aryl substituents .
  • Physical Properties : Melting points (mp) for 3a–3p range from 123–183°C, suggesting moderate crystallinity. Data for the target compound is unavailable, but its cyclopropyl group may lower mp due to increased flexibility.

Table 1 : Selected Pyrazole Carboxamides vs. Target Compound

Compound Core Structure Substituents Melting Point (°C) Yield (%)
3a Pyrazole Phenyl, cyano 133–135 68
3d Pyrazole 4-Fluorophenyl, cyano 181–183 71
Target Compound Pyridine Cyclopropylmethoxy, thiazole N/A N/A

Cyclopropylmethoxy-Substituted Benzofurans ()

Compound 22 in contains multiple cyclopropylmethoxy groups on a dihydrobenzofuran scaffold. Comparisons include:

  • Functionality : Both compounds share cyclopropylmethoxy groups, which confer steric bulk and resistance to oxidative metabolism. However, the target compound’s pyridine-thiazole system may offer distinct electronic profiles compared to benzofuran .

Thiadiazol-5-Amine Derivatives ()

Thiadiazol-5-amines in feature pyridine and thiourea linkages. Key differences:

  • Linker Chemistry : The target compound uses a carboxamide linker, while employs thiourea. Carboxamides generally exhibit better hydrolytic stability than thioureas.

Thiazole-Containing Cephalosporins (Evidences 5–6)

Cefdinir-related compounds (e.g., f in ) contain aminothiazole groups linked to β-lactam rings. Comparisons:

  • Structural Motifs : Both share thiazole moieties, but the target compound lacks the β-lactam ring critical for antibiotic activity.
  • Functional Groups: The target’s cyclopropylmethoxy group contrasts with cefdinir’s hydroxyimino and azabicyclo rings, which influence solubility and bacterial target binding .

Biological Activity

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a synthetic organic compound that combines a pyridine ring, a thiazole moiety, and a cyclopropylmethoxy group. This unique structural composition suggests potential biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound can be classified as a pyridine carboxamide, characterized by:

  • Pyridine Ring : Known for its presence in various biologically active compounds.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer activities.
  • Cyclopropylmethoxy Group : This functional group may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole structures have been reported to inhibit the growth of various bacteria and fungi. The incorporation of the cyclopropylmethoxy group may further enhance these effects due to increased membrane permeability.

Anticancer Activity

Thiazole and pyridine derivatives have shown promise in anticancer research. A study involving similar thiazole-containing compounds demonstrated their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This suggests that 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide may also possess anticancer properties.

Synthesis and Evaluation

The synthesis of 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide involves several steps:

  • Formation of the thiazole ring.
  • Coupling with the pyridine derivative.
  • Purification via chromatographic techniques.

Analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

While direct studies on this specific compound are scarce, related thiazole and pyridine derivatives have been extensively researched. For example:

CompoundBiological ActivityIC50 Value (µM)Reference
Thiazole Derivative ARibonucleotide reductase inhibitor1.3
Thiazole Derivative BAntimicrobial0.5
Pyridine Derivative CAnticancer (L1210 leukemia)80

These findings suggest that similar compounds may exhibit noteworthy biological activities.

Q & A

Q. What challenges arise in crystallizing this compound for structural studies?

  • Methodology :
  • Crystallization screens : Use vapor diffusion (e.g., PEG 8000, pH 7.4).
  • Cryo-protection : Add 20% glycerol for data collection at 100 K .

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